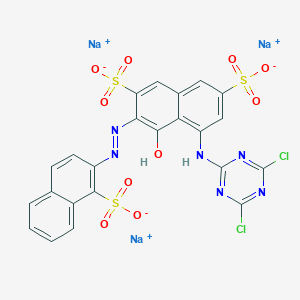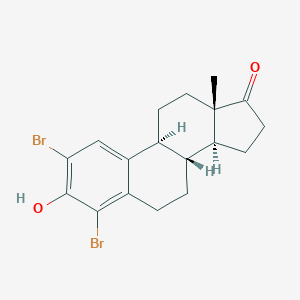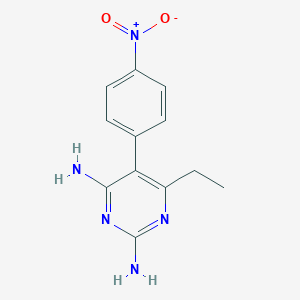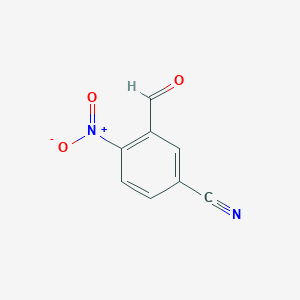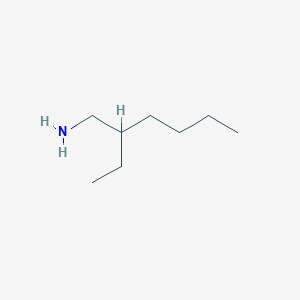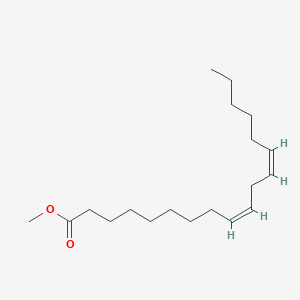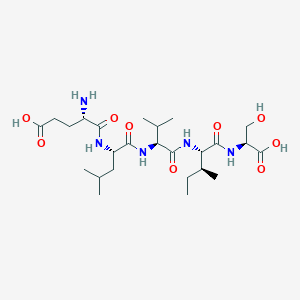
Glutamyl-leucyl-valyl-isoleucyl-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutamyl-leucyl-valyl-isoleucyl-serine (ELVIS) is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biotechnology, and agriculture. ELVIS is a pentapeptide composed of the amino acids glutamine, leucine, valine, isoleucine, and serine, in that order.
Wirkmechanismus
The mechanism of action of Glutamyl-leucyl-valyl-isoleucyl-serine is not fully understood. However, it has been shown to interact with certain proteins in the body, such as the nuclear factor-kappa B (NF-κB) and toll-like receptor 4 (TLR4). These interactions may be responsible for the anti-inflammatory and antimicrobial properties of Glutamyl-leucyl-valyl-isoleucyl-serine.
Biochemische Und Physiologische Effekte
Glutamyl-leucyl-valyl-isoleucyl-serine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Glutamyl-leucyl-valyl-isoleucyl-serine has anti-inflammatory and antimicrobial properties. Glutamyl-leucyl-valyl-isoleucyl-serine has also been shown to inhibit the growth of certain cancer cells. In vivo studies have demonstrated that Glutamyl-leucyl-valyl-isoleucyl-serine can reduce inflammation in animal models of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Glutamyl-leucyl-valyl-isoleucyl-serine in lab experiments is that it is relatively easy to synthesize using SPPS. Glutamyl-leucyl-valyl-isoleucyl-serine is also stable and can be stored for extended periods of time. However, one limitation of using Glutamyl-leucyl-valyl-isoleucyl-serine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of Glutamyl-leucyl-valyl-isoleucyl-serine. One direction is to further investigate its mechanism of action and how it interacts with proteins in the body. Another direction is to study its potential use as a biomarker for cancer diagnosis and prognosis. Additionally, Glutamyl-leucyl-valyl-isoleucyl-serine could be further studied for its potential use in the development of new antibiotics. Finally, Glutamyl-leucyl-valyl-isoleucyl-serine could be used as a model peptide to study protein-protein interactions and develop new drugs that target specific proteins.
Synthesemethoden
Glutamyl-leucyl-valyl-isoleucyl-serine can be synthesized using solid-phase peptide synthesis (SPPS). SPPS is a widely used method for the synthesis of peptides and involves the stepwise addition of protected amino acids to a growing peptide chain. The peptide chain is attached to a solid support, which allows for easy purification of the final product.
Wissenschaftliche Forschungsanwendungen
Glutamyl-leucyl-valyl-isoleucyl-serine has been studied extensively for its potential applications in various fields. In medicine, Glutamyl-leucyl-valyl-isoleucyl-serine has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Glutamyl-leucyl-valyl-isoleucyl-serine has also been studied for its potential use as a biomarker for cancer diagnosis and prognosis. In biotechnology, Glutamyl-leucyl-valyl-isoleucyl-serine has been used as a model peptide to study protein-protein interactions. In agriculture, Glutamyl-leucyl-valyl-isoleucyl-serine has been shown to have antimicrobial properties and may be useful in the development of new antibiotics.
Eigenschaften
CAS-Nummer |
142525-11-9 |
|---|---|
Produktname |
Glutamyl-leucyl-valyl-isoleucyl-serine |
Molekularformel |
C25H45N5O9 |
Molekulargewicht |
559.7 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H45N5O9/c1-7-14(6)20(24(37)28-17(11-31)25(38)39)30-23(36)19(13(4)5)29-22(35)16(10-12(2)3)27-21(34)15(26)8-9-18(32)33/h12-17,19-20,31H,7-11,26H2,1-6H3,(H,27,34)(H,28,37)(H,29,35)(H,30,36)(H,32,33)(H,38,39)/t14-,15-,16-,17-,19-,20-/m0/s1 |
InChI-Schlüssel |
MJWYCUZCRGLCBD-BGZMIMFDSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N |
Andere CAS-Nummern |
142525-11-9 |
Sequenz |
ELVIS |
Synonyme |
ELVIS Glu-Leu-Val-Ile-Ser glutamyl-leucyl-valyl-isoleucyl-serine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



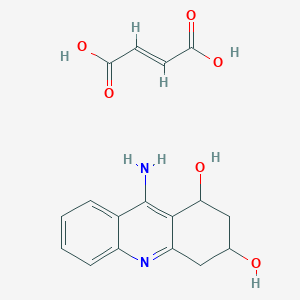
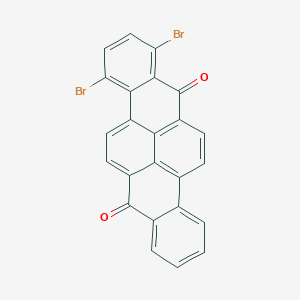
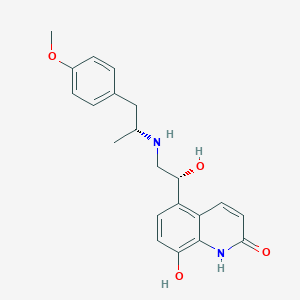
![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)
